1-(3-fluorobenzyl)azocane
Description
1-(3-Fluorobenzyl)azocane is an eight-membered saturated azocane ring (C₇H₁₅N) substituted at the nitrogen atom with a 3-fluorobenzyl group. The fluorine atom at the meta position of the benzyl moiety introduces electron-withdrawing effects, influencing electronic distribution and steric interactions. Azocane’s larger ring size compared to smaller heterocycles (e.g., piperidine, azetidine) confers conformational flexibility, which may enhance binding to biological targets or alter physicochemical properties such as solubility and lipophilicity .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]azocane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c15-14-8-6-7-13(11-14)12-16-9-4-2-1-3-5-10-16/h6-8,11H,1-5,9-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHCHPHJFFVVAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Ring Size and Activity : Azocane derivatives (e.g., Compound 65) exhibit superior AChE inhibition compared to piperazine or azetidine analogs, likely due to optimal cavity filling in the enzyme’s active site .
- Substituent Position : Meta-fluorine in this compound balances electronic and steric effects, whereas para-substituted analogs (e.g., 1-(4-fluorobenzyl)-triazole) show higher synthetic yields in click chemistry .
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